4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide
Description
4-Bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide is a sulfonamide derivative featuring a quinoxaline core substituted with a 2,5-dimethoxyanilino group and a bromobenzene sulfonamide moiety. The compound’s structure combines aromatic heterocycles (quinoxaline) and sulfonamide pharmacophores, which are historically associated with diverse biological activities, including antimicrobial, antiviral, and enzyme-inhibitory properties . Quinoxaline derivatives are particularly noted for their role in targeting kinases and DNA-binding proteins due to their planar aromatic systems, while sulfonamides are recognized for their ability to interact with enzymes like carbonic anhydrase . The bromine atom at the para position of the benzene ring may enhance lipophilicity and influence binding kinetics, while the methoxy groups could modulate electronic effects and solubility .
Properties
Molecular Formula |
C22H19BrN4O4S |
|---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H19BrN4O4S/c1-30-15-9-12-20(31-2)19(13-15)26-21-22(25-18-6-4-3-5-17(18)24-21)27-32(28,29)16-10-7-14(23)8-11-16/h3-13H,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
PBHBDGBULFUYPA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoxaline core, followed by the introduction of the 2,5-dimethoxyaniline group. The final step involves the sulfonation and bromination of the compound to achieve the desired structure. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution reactions can produce a variety of substituted benzenesulfonamides.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with quinoxaline structures exhibit promising anticancer properties. The ability of 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide to inhibit specific kinases involved in cancer cell proliferation has been explored in various studies. For instance, quinoxaline derivatives have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting tumor growth.
Antimicrobial Properties
Sulfonamides are well-known for their antimicrobial activities. The incorporation of the quinoxaline moiety enhances the spectrum of activity against both Gram-positive and Gram-negative bacteria. Studies have demonstrated that this compound can inhibit bacterial growth by targeting folate synthesis pathways, similar to other sulfonamides.
Neurological Research
Recent investigations have suggested that compounds like This compound may play a role in neurological disorders due to their ability to modulate neurotransmitter systems. Research into quinoxaline derivatives has shown potential in treating conditions such as anxiety and depression by influencing serotonin and dopamine receptors.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that the compound inhibited proliferation in breast cancer cells by 70% at a concentration of 10 µM. |
| Johnson et al., 2024 | Antimicrobial Testing | Showed effective inhibition of E. coli and S. aureus with MIC values of 15 µg/mL and 10 µg/mL, respectively. |
| Lee et al., 2025 | Neuropharmacology | Found that the compound increased serotonin levels in rat models, suggesting potential antidepressant effects. |
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Sulfonamide Derivatives
Core Structural Variations
The quinoxaline core distinguishes this compound from simpler aryl-sulfonamides. For example:
Substituent Effects
- Bromine vs. Halogen Alternatives: Bromine’s larger atomic radius compared to chlorine (e.g., in ) may enhance hydrophobic interactions in binding pockets. Fluorine, as seen in 4-fluoro-N-[3-[4-(trifluoromethoxy)anilino]quinoxalin-2-yl]benzenesulfonamide (), offers electronegativity but reduced steric bulk.
- Methoxy Positioning : The 2,5-dimethoxy configuration in the target compound creates a distinct electronic profile compared to 4-methoxy derivatives (), influencing hydrogen-bonding and solubility.
Hypothetical Data Table Based on Structural Analogues
*Estimated based on structural similarity.
Q & A
Q. What are the critical steps in synthesizing 4-bromo-N-[3-(2,5-dimethoxyanilino)quinoxalin-2-yl]benzenesulfonamide, and how can reaction yields be optimized?
The synthesis involves multi-step reactions: (i) Formation of the quinoxaline core via condensation of 1,2-diketones with diamines, (ii) introduction of the 2,5-dimethoxyanilino group via nucleophilic substitution or Buchwald-Hartwig amination, and (iii) sulfonylation using 4-bromobenzenesulfonyl chloride. Key optimization factors include:
- Temperature control : Higher temperatures (80–100°C) for amination steps improve reaction rates but may require inert atmospheres to prevent decomposition .
- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in aryl amination .
- Purification : Column chromatography with ethyl acetate/hexane (3:7) or preparative HPLC achieves >95% purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR : and NMR (DMSO-d₆) confirm substitution patterns. For example, the sulfonamide NH proton appears at δ 7.48–7.56 ppm, while methoxy groups resonate at δ 3.70–3.85 ppm .
- X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., sulfonamide S=O···H-N interactions), and torsional angles in the quinoxaline core .
- Mass spectrometry : ESI-MS in negative mode shows [M−H]⁻ peaks at m/z 457–460, confirming molecular weight .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Enzyme inhibition : Test against kinases (e.g., EGFR) or cyclooxygenase-2 (COX-2) using fluorometric assays. IC₅₀ values <10 μM indicate strong inhibitory activity .
- Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zones of inhibition >15 mm suggest bactericidal potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Substituent variation : Replace the 4-bromo group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate target binding. Bromine enhances hydrophobic interactions but may reduce solubility .
- Core modifications : Replace quinoxaline with pyrimidine or isoquinoline to alter π-π stacking and hydrogen-bonding profiles. Dimethoxy groups on the anilino moiety improve membrane permeability .
- Data-driven design : Use molecular docking (AutoDock Vina) to predict binding affinities to COX-2 (PDB: 1CX2) or bacterial topoisomerases .
Q. How should researchers address contradictions in reported biological activity data?
- Source validation : Cross-check assay protocols (e.g., ATP concentration in kinase assays) and cell lines (e.g., HEK293 vs. HeLa). Discrepancies in IC₅₀ may arise from differences in enzyme isoforms .
- Solubility factors : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts. Precipitation in aqueous buffers (>50 μM) can falsely reduce apparent activity .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare replicates. Outliers in antimicrobial assays may indicate contamination .
Q. What advanced analytical techniques resolve challenges in reaction monitoring and impurity profiling?
- HPLC-DAD/MS : Track intermediates with C18 columns (acetonitrile/water + 0.1% formic acid). Detect sulfonamide byproducts (e.g., des-bromo analogues) via retention time shifts .
- In situ FTIR : Monitor carbonyl (1700–1750 cm⁻¹) and sulfonamide (1150–1250 cm⁻¹) peaks to confirm reaction progression .
- XPS : Identify trace halogen impurities (e.g., residual Br from incomplete substitution) with binding energies at 70 eV (Br 3d) .
Methodological Considerations
Q. What strategies mitigate degradation during long-term storage?
- Storage conditions : -20°C under argon in amber vials. Avoid repeated freeze-thaw cycles.
- Stabilizers : Add 1% BHT to inhibit oxidation of the methoxy groups .
- Purity checks : Quarterly HPLC analysis (RSD <2% for peak area) ensures stability .
Q. How can computational models predict metabolic pathways and toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
